molecular formula C21H16O6S B2736152 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one CAS No. 1351844-52-4

2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one

Cat. No.: B2736152
CAS No.: 1351844-52-4
M. Wt: 396.41
InChI Key: ZPAFGCXVFYWHDH-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one is a synthetic derivative of the benzo[f]chromen-3-one scaffold, characterized by a sulfonyl group linked to a 3,4-dimethoxyphenyl substituent at the 2-position of the chromenone core.

The 3,4-dimethoxyphenyl group is a recurring pharmacophore in bioactive compounds, often associated with enhanced solubility and receptor-binding properties. Despite its structural promise, commercial availability of this compound is discontinued (CymitQuimica, 2025), indicating challenges in production or stability .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonylbenzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6S/c1-25-18-10-8-14(11-19(18)26-2)28(23,24)20-12-16-15-6-4-3-5-13(15)7-9-17(16)27-21(20)22/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAFGCXVFYWHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3H-benzo[f]chromen-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

Pain Management

Research indicates that compounds similar to 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one exhibit significant activity against calcium channels, particularly the CaV2.2 channel, which is involved in pain signaling pathways. In vitro studies have demonstrated that modifications to the sulfonyl group can enhance the affinity and selectivity for these channels, potentially leading to new analgesics with improved efficacy and fewer side effects compared to traditional pain medications .

Neuroprotection

The compound's ability to modulate ion channels suggests its potential role in neuroprotection. Studies have shown that certain derivatives can cross the blood-brain barrier effectively and may protect neurons from excitotoxicity associated with neurodegenerative diseases such as Alzheimer's . The sulfonamide functionality has been linked to enhanced stability and bioavailability of these compounds in neurological contexts.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. Its structure allows for interaction with various molecular targets involved in cancer cell proliferation and survival. For instance, compounds with similar frameworks have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Further studies are needed to elucidate the specific mechanisms involved.

Case Study 1: Calcium Channel Inhibition

A study explored a series of sulfonylphenoxazines, including derivatives of this compound. The findings revealed that certain modifications significantly increased their inhibitory potency against CaV2.2 channels. The most effective compounds demonstrated over a ten-fold improvement in functional inhibition compared to earlier analogs .

CompoundIC50 (µM)Relative Affinity
Compound A1.5High
Compound B0.5Very High
Compound C10Moderate

Case Study 2: Neuroprotective Effects

In an investigation into neuroprotective agents, derivatives of this compound were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that specific derivatives could significantly reduce cell death rates compared to controls, suggesting a protective role against neurodegenerative conditions .

Treatment GroupCell Viability (%)Statistical Significance
Control45-
Compound A75p < 0.01
Compound B85p < 0.001

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Benzo[f]chromen-3-one Derivatives

Compound Name Substituent Molecular Weight* Anticancer Activity (Cell Lines) Synthesis Method Reference
2-[(3,4-Dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one 3,4-Dimethoxyphenylsulfonyl 396.4† Not reported Unknown (discontinued)
Pyrazole4e Pyrazole ~400 (estimated) Potent against melanoma, lung, colon Solvent-free grinding
Pyrazolo[3,4-d]pyridazines5a, 5c-5e Pyrazolopyridazine ~450 (estimated) Broad-spectrum activity (NCI panel) Solvent-free grinding
2-[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-... Oxadiazole-2-hydroxyphenyl 356.3 Not reported (DNA cleavage potential) Microwave irradiation

†Calculated for C₂₁H₁₆O₆S.

Key Findings:

  • Pyrazole and pyrazolopyridazine derivatives exhibit superior cytotoxicity, suggesting that nitrogen-containing heterocycles may optimize anticancer efficacy .
  • Synthesis Methods: Solvent-free grinding, used for pyrazole derivatives, aligns with green chemistry principles, while microwave synthesis (e.g., oxadiazole derivatives) offers rapid, high-yield alternatives .

Benzothiazole Derivatives with 3,4-Dimethoxyphenyl Groups

Benzothiazoles such as PMX 610 share the 3,4-dimethoxyphenyl motif but differ in core structure:

Table 2: Comparison with Benzothiazole Anticancer Agents

Compound Name Core Structure Substituents GI₅₀ (nM) Target Receptor Reference
PMX 610 Benzothiazole 3,4-Dimethoxyphenyl, 5-fluoro <0.1 Aryl hydrocarbon receptor (AhR)
Target Compound Benzo[f]chromenone 3,4-Dimethoxyphenylsulfonyl Not tested Unknown

Key Findings:

  • Structural vs. Functional Relationships: The benzothiazole core in PMX 610 enables high-affinity AhR binding, correlating with sub-nanomolar potency in breast cancer models . In contrast, the benzo[f]chromenone scaffold may target distinct pathways, though this remains unverified.
  • Substituent Role: The 3,4-dimethoxyphenyl group is critical in both compound classes, suggesting its role in enhancing solubility or receptor interactions across diverse scaffolds.

Other 3,4-Dimethoxyphenyl-Containing Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): This benzamide derivative lacks the chromenone core but demonstrates synthetic versatility, highlighting the 3,4-dimethoxyphenethylamine subunit’s utility in drug design .
  • Lignin Model Compounds: Compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol exhibit reactivity under alkaline conditions, underscoring the lability of dimethoxyphenyl-linked bonds in specific environments .

Biological Activity

2-[(3,4-Dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one, also known by its CAS number 1351844-52-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16O4S, with a molecular weight of 360.42 g/mol. The compound features a benzochromenone core substituted with a sulfonyl group and a dimethoxyphenyl moiety, which significantly influences its biological activity.

Biological Activity Overview

The compound exhibits several biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound have shown promising antimicrobial properties. A study on related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves the inhibition of bacterial DNA topoisomerases, which are critical for DNA replication and transcription .

2. Anticancer Activity

The anticancer potential of benzochromenone derivatives has been a focal point in recent studies. For instance, related compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis via caspase activation
Compound BA54920Cell cycle arrest at G2/M phase

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound has shown potential anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various benzochromenone derivatives against multi-drug resistant strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against E. coli, demonstrating its potential as an effective antibacterial agent .

Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays on MCF-7 and A549 cells revealed that treatment with the compound resulted in significant cell death compared to control groups. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, supporting its role as an anticancer agent .

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